molecular formula C26H37NO B284640 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol CAS No. 17330-09-5

2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol

Cat. No.: B284640
CAS No.: 17330-09-5
M. Wt: 379.6 g/mol
InChI Key: CKEXYVSMAAJUCU-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol (CAS 17330-09-5) is a synthetic tert-butyl phenolic antioxidant (TBP-AO) supplied for research and development purposes. This compound, with the molecular formula C 26 H 37 NO and a molecular weight of 379.58 g/mol, is characterized by its sterically hindered phenol structure . The tert-butyl groups adjacent to the phenolic hydroxyl provide significant steric hindrance, which enhances the molecule's stability and efficacy as a radical-scavenging antioxidant . Tert-butyl phenolic antioxidants like this compound are the subject of extensive research due to their potential to inhibit oxidation and act as stabilizers in various materials . Beyond its utility in material science, this structural class of compounds has demonstrated promising therapeutic potential in preclinical studies. Researchers are investigating analogous TBP-AOs for their neuroprotective effects, such as reducing glutamate-induced oxidative toxicity in neuronal cells and showing beneficial outcomes in models of ischemic stroke . The compound's mechanism of action is primarily attributed to its ability to donate a hydrogen atom from the phenolic hydroxyl group, thereby neutralizing free radicals and interrupting oxidative chain reactions that lead to cellular and material degradation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2,6-ditert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO/c1-25(2,3)21-17-20(18-22(24(21)28)26(4,5)6)23(19-13-9-7-10-14-19)27-15-11-8-12-16-27/h7,9-10,13-14,17-18,23,28H,8,11-12,15-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEXYVSMAAJUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390782
Record name AP-906/41928027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17330-09-5
Record name AP-906/41928027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Molar Ratios : Equimolar amounts of 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine.

  • Solvent : Methanol or ethanol ensures homogeneity and prevents thermal decomposition.

  • Catalyst : Palladium-on-carbon (Pd/C) or Raney nickel for hydrogenation.

  • Yield Enhancement : Purging with inert gas containing 15–30% dimethylamine during hydrogenation minimizes side reactions.

Piperidine-Catalyzed Methods and Recyclability

Chinese Patent CN109354571A introduces a piperidine-mediated Mannich reaction using 2,6-di-tert-butylphenol and benzaldehyde. Piperidine acts as both a catalyst and reactant, forming a Mannich base that undergoes acid-catalyzed deamination. Sulfuric or toluenesulfonic acid facilitates the removal of piperidine as a hydrochloride salt, which is later neutralized with NaOH for recycling. This method achieves an 86.5% yield while reducing costs through piperidine recovery (90% efficiency).

Key Process Parameters

ParameterOptimal ValueImpact on Yield
Temperature120°C (Mannich step)Prevents side reactions
Molar Ratio (Phenol:Benzaldehyde:Piperidine)1:1.15:1.4Maximizes conversion
Acid CatalystSulfuric acid (0.5 eq)Efficient deamination

Solvent-Free and Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green alternative for synthesizing phenolic derivatives. Under solvent-free conditions, 2,6-di-tert-butylphenol reacts with benzaldehyde and piperidine at 300 W for 30 minutes, achieving a 70% yield. This method reduces energy consumption and reaction time compared to conventional heating (24 hours). Infrared irradiation similarly accelerates Mannich reactions, enabling one-pot syntheses without metal catalysts.

Domino Reactions for Functionalized Derivatives

FeCl3-mediated domino reactions offer a route to polysubstituted phenyl acetates. As reported by He et al. , 2-(aryl(piperidin-1-yl)methyl)phenols react with 1,3-diketones in dichloroethane, forming C–C and C–O bonds via nucleophilic substitution and reverse Claisen condensation. While this method primarily targets acetates, it highlights the versatility of piperidinylmethylphenol intermediates in synthesizing complex architectures.

Large-Scale Production and Industrial Adaptations

Pilot-scale studies (Zhao et al. ) validate the scalability of piperidine-catalyzed methods. Using toluene as a solvent, the reaction achieves an 89.6% yield with 85.9% piperidine recovery in recycled batches. Critical considerations for industrial adoption include:

  • Solvent Selection : Toluene balances cost and boiling point (110°C) for efficient distillation.

  • Waste Management : Neutralization of piperidine hydrochloride reduces environmental impact.

  • Quality Control : Recrystallization from ethanol or hexane ensures ≥99% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)ByproductsScalabilityCost Efficiency
Classical Mannich98.7Trace quinonesHighModerate
Piperidine-Catalyzed86.5Piperidine saltsHighHigh (recycling)
Microwave-Assisted70MinimalModerateLow
Domino Reaction77–95Acetic acidLowModerate

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions are employed, using catalysts like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various alkylated or arylated phenols.

Mechanism of Action

The antioxidant properties of 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process. The compound interacts with free radicals, converting them into more stable, non-reactive species .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name Substituent at 4-Position Melting Point (°C) Yield (%) Key Properties
Target Compound Phenyl(piperidin-1-yl)methyl Not reported Not reported Likely moderate lipophilicity, antioxidant
LQFM212 (Piperazine derivative) (4-(2-hydroxyethyl)piperazin-1-yl)methyl Not reported Not reported High antioxidant activity, anti-inflammatory
3aa (Tosyl derivative) Phenyl(tosyl)methyl 140–142 96 High steric bulk, solid state
4ak (Carbazole derivative) Carbazolyl(trifluoromethylphenyl)methyl 86–87 81 Enhanced lipophilicity, solid
4e (Triazine-Schiff base) Triazine-hydrazonomethyl >250 90 High thermal stability, crystalline
4h (Benzylthio derivative) Benzylthio(phenyl)methyl Oily liquid 91 Sulfur-mediated redox activity
Dimethylaminomethyl derivative (CAS 88-27-7) Dimethylaminomethyl Not reported Not reported LogP = 4.18, moderate solubility

Key Observations:

  • Steric and Electronic Effects : Bulky substituents (e.g., tosyl in 3aa ) increase melting points due to crystallinity, while sulfur-containing derivatives (e.g., 4h ) remain oils, likely due to reduced intermolecular forces.
  • Lipophilicity: The trifluoromethyl group in 4ak enhances lipophilicity, whereas the dimethylaminomethyl group (CAS 88-27-7 ) balances polarity with a logP of 4.16.
  • Thermal Stability : Schiff bases with triazine moieties (e.g., 4e ) exhibit exceptional thermal stability (>250°C), attributed to hydrogen bonding and π-π stacking.

Antioxidant Activity:

  • The target compound’s piperidine group may mimic LQFM212 , a piperazine derivative with demonstrated inhibition of MAPK-mediated oxidative stress.
  • Thioether derivatives (e.g., 4h ) show redox activity via sulfur atoms, comparable to natural polyphenols .

Antiproliferative Potential:

  • Triazine-Schiff bases (e.g., 4e ) exhibit cytotoxicity against cancer cells, likely due to DNA intercalation from planar triazine rings.

Anti-inflammatory Effects:

  • LQFM212 reduces LPS-induced inflammation in animal models, suggesting that the target compound’s piperidine group could similarly modulate inflammatory pathways.

Biological Activity

2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features two tert-butyl groups, a phenyl group, and a piperidinylmethyl substituent attached to a phenolic ring. Its molecular formula is C20H33NOC_{20}H_{33}NO with a molecular weight of approximately 313.49 g/mol. The compound has garnered interest due to its potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The structural complexity of this compound contributes to its diverse biological activities. The presence of functional groups allows for various chemical transformations, which can be harnessed for therapeutic purposes.

PropertyValue
Molecular FormulaC20H33NO
Molecular Weight313.49 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antibiofilm Activity

Recent studies have highlighted the antibiofilm potential of related compounds, particularly 2,6-Di-tert-butyl-4-methylphenol (DTBMP), which shares structural similarities with the target compound. Research indicates that DTBMP exhibits significant antibiofilm activity against pathogenic Vibrio species, which are known to cause infections in aquaculture.

  • In Vitro Studies : DTBMP was shown to inhibit biofilm formation in Vibrio spp. at a concentration of 250 μg/ml. The compound effectively reduced bioluminescence production and other virulence traits such as exopolysaccharide production and motility in Vibrio harveyi and other pathogenic strains .
  • In Vivo Studies : In experiments involving Litopenaeus vannamei larvae infected with Vibrio species, treatment with DTBMP resulted in survival rates of 75%, 88%, and 66% against V. harveyi, V. parahaemolyticus, and V. vulnificus, respectively .

The antibiofilm activity of DTBMP is attributed to its ability to down-regulate quorum sensing (QS) genes in Vibrio spp., including luxR, luxS, luxP, luxQ, and luxO. This regulation disrupts the communication pathways that bacteria use to coordinate biofilm formation and virulence .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds known for their biological properties:

Compound NameMolecular FormulaBiological Activity
2,6-Di-tert-butylphenolC14H22OAntioxidant properties
2,6-Di-tert-butyl-4-methylphenolC15H24OAntibacterial and antifungal activities
2-(4-Chlorophenyl)-N-(piperidin-1-ylmethyl)anilineC18H21ClN2Anticancer properties

The unique combination of structural features in this compound may offer both biological activity and versatility in synthetic applications that are not fully explored yet.

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